Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate
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Overview
Description
Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that features a fused furan and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves the reaction of 3-furaldehyde with ethyl azidoacetate under specific conditions. One common method includes the use of p-toluenesulfonic acid as a catalyst in toluene, which facilitates the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may interact with specific enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and the biological context.
Comparison with Similar Compounds
Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate can be compared with other similar compounds such as:
Ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate: Lacks the fluorine atom, which can significantly alter its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
The presence of the fluorine atom in this compound makes it unique, as fluorine can influence the compound’s electronic properties and its interactions with biological targets.
Properties
Molecular Formula |
C9H8FNO3 |
---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C9H8FNO3/c1-2-13-9(12)7-6(10)8-5(11-7)3-4-14-8/h3-4,11H,2H2,1H3 |
InChI Key |
YQCGQYHLPIEQBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CO2)F |
Origin of Product |
United States |
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